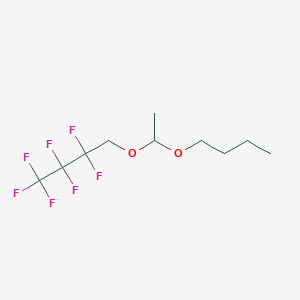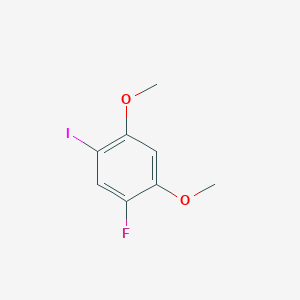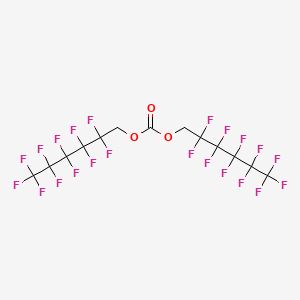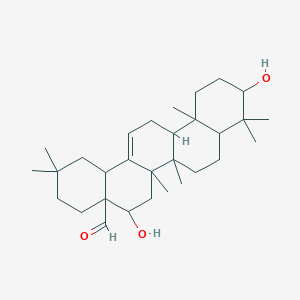
trans-Stilbamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Stilbamidine: is a synthetic aromatic diamidine compound known for its significant biological activities. It is structurally characterized by two phenyl rings connected by a trans-ethylene bridge, with each phenyl ring bearing an amidine group. This compound has been extensively studied for its antimicrobial, antiprotozoal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Stilbamidine typically involves the coupling of benzyl halides in the presence of phosphine catalysts. One efficient method includes the use of CsF/B(OMe)3 and NaH as bases, which facilitate the homo-coupling reaction of benzyl chlorides to yield this compound . Another common approach is the Mizoroki-Heck reaction, where styrene reacts with bromobenzaldehyde under palladium-catalyzed conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of these synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: trans-Stilbamidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted stilbenes, quinones, and amine derivatives, each with distinct biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-Stilbamidine involves its binding to nucleic acids, particularly DNA. This binding interferes with DNA replication and transcription, leading to the inhibition of cell division and growth. In protozoa such as Trypanosoma, this compound selectively binds to kinetoplastic DNA, disrupting its function and leading to cell death . Additionally, it can interact with lysosomes, causing an increase in lysosome-like bodies and secretion granules, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Pentamidine: Another diamidine compound with similar antiprotozoal activity.
Propamidine: Known for its antimicrobial properties.
Berenil: Used in the treatment of trypanosomiasis and other protozoal infections.
Uniqueness: trans-Stilbamidine is unique in its strong affinity for nucleic acids and its broad spectrum of biological activities. Unlike some similar compounds, it exhibits significant activity against a wide range of pathogens, including bacteria, protozoa, and fungi . Its ability to bind selectively to kinetoplastic DNA in protozoa makes it particularly effective in treating diseases like leishmaniasis and trypanosomiasis .
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H3,16,17)/b11-10+ |
InChI Key |
YPKLEABUZYKRSP-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)

![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)


![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)





